molecular formula C23H28ClN3O5S B2614884 N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216731-57-5

N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2614884
CAS No.: 1216731-57-5
M. Wt: 494
InChI Key: GZYWYBNZZPFXEA-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)benzamide derivatives have been studied for their potential as quorum sensing inhibitors against Pseudomonas aeruginosa . Quorum sensing is a mechanism of cell-cell communication in bacteria, and inhibiting it can help in the development of anti-biofilm agents .


Synthesis Analysis

N-(benzo[d]thiazol-2-yl)benzamide derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of these compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . Molecular docking analyses revealed that binding affinity values were moderate to good .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with chloroethyl compounds .

Scientific Research Applications

Benzothiazole Derivatives in Drug Discovery

Benzothiazoles have been identified as core structures in various bioactive heterocycles and natural products, demonstrating a wide array of pharmacological activities. These include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The benzothiazole nucleus serves as a principal moiety in many biologically active compounds, leading to a growing interest in the development of benzothiazole-based therapeutics over the past decade. This interest has spurred chemists to explore the biological and therapeutic activities of benzothiazole-containing compounds more extensively (Sumit, Arvind Kumar, & A. Mishra, 2020).

Antioxidant and Anti-inflammatory Applications

Benzofused thiazole analogues have shown promise as potential antioxidant and anti-inflammatory agents. Research has focused on synthesizing and evaluating benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities. This work aims to develop alternative agents for these purposes, with certain derivatives showing significant activity compared to standard references. These findings suggest that benzofused thiazole derivatives could serve as interesting templates for evaluating new anti-inflammatory agents and antioxidants (Dattatraya G. Raut et al., 2020).

Antitumor Activity of Imidazole Derivatives

While not directly related to the specific compound , the study of imidazole derivatives, including benzimidazole and benzothiazoles, has revealed a potential for antitumor activity. These compounds have been reviewed for their roles as antitumor drugs and for the synthesis of compounds with various biological properties. Such research underscores the importance of heterocyclic compounds in developing new therapeutics for cancer treatment (M. Iradyan et al., 2009).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S.ClH/c1-28-18-14-16(15-19(29-2)21(18)30-3)22(27)26(9-8-25-10-12-31-13-11-25)23-24-17-6-4-5-7-20(17)32-23;/h4-7,14-15H,8-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYWYBNZZPFXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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